Taiwankadsurin A
Description
Taiwankadsurin A is a neolignan compound isolated from plants of the Kadsura genus, notably Kadsura philippinensis . Structurally, it belongs to the dibenzocyclooctadiene (DBCOD) lignan family, characterized by a fused tetrahydrofuran ring system and a bicyclic core that confers unique stereochemical and electronic properties. The compound was first identified alongside Taiwankadsurin B, D, and E through phytochemical analysis of Kadsura species, which are traditionally used in Asian medicine for their anti-inflammatory and hepatoprotective properties .
Recent synthetic efforts have elucidated its biosynthetic pathway. This compound and B are derived from heteroclitin J via ozonolysis of the C2–C3 double bond, followed by spontaneous cyclization to form a hemiketal intermediate. This process achieves a 70% total yield with a diastereomeric ratio (d.r.) of 9:1, demonstrating efficient synthetic accessibility compared to traditional isolation methods .
Properties
Molecular Formula |
C31H30O13 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
methyl (1S,12R,13S,14S,16R,17Z,18S)-12-acetyloxy-18-benzoyloxy-16-hydroxy-17-(2-methoxy-2-oxoethylidene)-13,14-dimethyl-3,6,8,15-tetraoxapentacyclo[12.2.2.11,4.05,9.011,19]nonadeca-4(19),5(9),10-triene-16-carboxylate |
InChI |
InChI=1S/C31H30O13/c1-15-23(42-16(2)32)18-11-20-24(41-14-40-20)25-22(18)30(13-39-25)19(12-21(33)37-4)26(43-27(34)17-9-7-6-8-10-17)29(15,3)44-31(30,36)28(35)38-5/h6-12,15,23,26,36H,13-14H2,1-5H3/b19-12+/t15-,23+,26-,29-,30-,31-/m0/s1 |
InChI Key |
NDPAAFXCQBLVTE-NXPKVWNUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)/C(=C/C(=O)OC)/[C@@H]([C@]1(O[C@]5(C(=O)OC)O)C)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)OC)C(C1(OC5(C(=O)OC)O)C)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Synonyms |
taiwankadsurin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Taiwankadsurin A shares a DBCOD scaffold with related lignans such as kadsuphilin N , kadsulignan E , and heteroclitin J . However, key distinctions arise in substituent groups and oxidation patterns:
- Kadsuphilin N : Contains a hydroxyl group at C-9 and a methylenedioxy moiety, enhancing its solubility in polar solvents.
- Kadsulignan E : Features a rare 7,8-epoxide ring, which may influence its bioactivity in oxidative stress pathways.
- Heteroclitin J : Serves as a biosynthetic precursor to this compound/B, retaining a conjugated diene system that is critical for downstream transformations.
Pharmacological Potential
While this compound’s bioactivity remains understudied, related DBCOD lignans exhibit diverse effects:
- Kadsuphilin N : Demonstrates anti-HIV activity via inhibition of reverse transcriptase (EC₅₀ = 2.1 μM) .
- Kadsulignan E : Shows neuroprotective effects in models of Parkinson’s disease by reducing ROS levels by 40% at 10 μM .
- Heteroclitin J : Exhibits cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 8.7 μM) .
Comparative studies are needed to evaluate this compound’s efficacy in these domains.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and structurally characterizing Taiwankadsurin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., column chromatography, HPLC) to purify the compound from Kadsura philippinensis extracts. Structural elucidation employs spectroscopic methods such as NMR (1D/2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure reproducibility by cross-validating spectral data with literature and reporting solvent systems, retention times, and purity metrics (e.g., ≥95% by HPLC) .
Q. How should preliminary bioactivity studies of this compound be designed to ensure scientific rigor?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate positive and negative controls. Include dose-response curves (e.g., IC₅₀ values) and replicate experiments (n ≥ 3) to assess variability. Validate findings using orthogonal assays (e.g., Western blot for protein targets) and report statistical significance (p-values, confidence intervals). Reference prior studies to contextualize activity thresholds .
Advanced Research Questions
Q. What synthetic strategies can improve the yield and diastereoselectivity of this compound?
- Methodological Answer : Optimize photoredox-catalyzed reactions (e.g., solvent choice, catalyst loading) to construct the polycyclic core. For diastereoselective cyclization, explore Lewis acid additives or chiral auxiliaries. Post-ozonolysis steps (e.g., intermediates 40 → 9a/9b) may benefit from temperature-controlled semi-synthesis to enhance the 9:1 d.r. ratio reported in prior work. Mechanistic studies (e.g., DFT calculations) could identify transition states influencing selectivity .
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC cell lines, uniform compound purity). Use cheminformatics tools to verify compound integrity (e.g., batch-to-batch NMR consistency) and rule out degradation artifacts. Transparently report negative results to mitigate publication bias .
Q. What experimental approaches are suitable for investigating the unresolved biosynthesis pathway of this compound?
- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracing) with metabolomic profiling of Kadsura philippinensis to track precursor incorporation. Heterologous expression of candidate biosynthetic genes in model organisms (e.g., Saccharomyces cerevisiae) can test pathway hypotheses. Comparative genomics of related Schisandraceae species may reveal conserved enzymatic clusters .
Q. How should researchers validate computational docking predictions of this compound’s molecular targets?
- Methodological Answer : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities. Mutagenesis studies (e.g., alanine scanning of predicted binding pockets) can confirm critical residues. Cross-validate with in vivo models (e.g., gene knockdown in zebrafish) to assess functional relevance .
Data Integrity and Reproducibility
Q. What steps ensure the validity of this compound’s pharmacological data in peer-reviewed submissions?
- Methodological Answer : Deposit raw data (e.g., NMR spectra, assay plate reads) in public repositories (e.g., Zenodo, Figshare). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed protocols (e.g., SOPs for cell culture maintenance). Use plagiarism-check software to ensure proper attribution of prior synthetic routes or bioactivity data .
Q. How can researchers mitigate batch variability in this compound samples during long-term studies?
- Methodological Answer : Implement quality control (QC) protocols, including periodic NMR/HPLC analysis and stability testing (e.g., accelerated degradation under heat/light). Use cryopreservation for cell lines and standardize compound storage conditions (e.g., −80°C under argon). Report batch-specific data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
